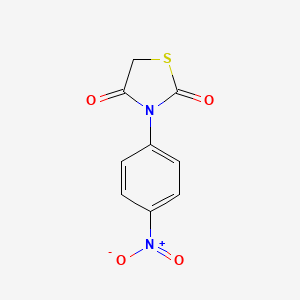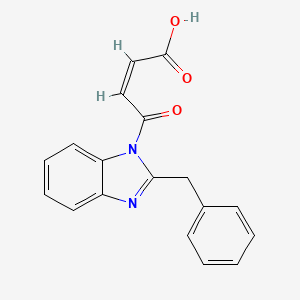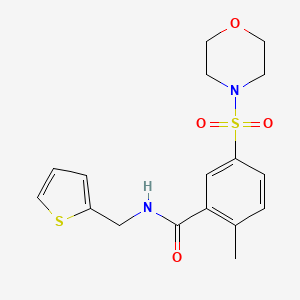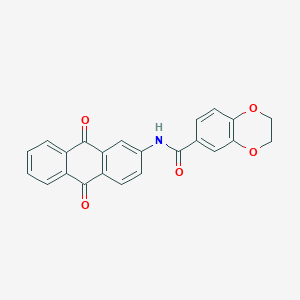
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione, also known as Nitrothiazolone, is a heterocyclic compound that has been widely studied due to its potential applications in various fields of research. This compound has been found to possess interesting biological properties, making it a valuable tool for scientific investigation.
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential biomolecules, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the growth of several pathogenic microorganisms, including bacteria, fungi, and viruses. Additionally, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a long shelf life. Additionally, it has been found to be stable under a wide range of conditions, making it a valuable tool for scientific investigation. However, one limitation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is that it may exhibit cytotoxicity at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. One area of research is the development of new drugs based on the structure of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. Another area of research is the investigation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone's potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, the mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone could be further elucidated to better understand its impact on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone can be achieved through various methods, including the reaction of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Another method involves the reaction of 4-nitrobenzaldehyde with thiourea, followed by cyclization with chloroacetic acid. Both methods result in the formation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone with high yields.
Applications De Recherche Scientifique
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFMGQUKMSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)